Technical Monograph: 2-Methylpiperidin-4-one Hydrochloride
Technical Monograph: 2-Methylpiperidin-4-one Hydrochloride
The following technical guide is structured to serve as a high-level operational resource for researchers and medicinal chemists. It moves beyond basic catalog data to address the practical application, characterization, and synthetic utility of 2-Methylpiperidin-4-one hydrochloride .
Core Identity & Synthetic Application Guide
Executive Summary
2-Methylpiperidin-4-one hydrochloride (MW: 149.62 g/mol ) is a critical heterocyclic building block in modern drug discovery. Structurally, it offers a piperidine scaffold with two strategic points of diversification: the secondary amine (N1) and the ketone (C4). The C2-methyl group introduces chirality, allowing for the synthesis of stereochemically defined pharmacophores—a crucial requirement in developing high-affinity ligands for CNS targets (e.g., opioid receptors, NMDA modulators) and peptidomimetics.
This guide analyzes the compound’s physicochemical properties, details its primary synthetic utility (reductive amination), and provides a self-validating protocol for its use in library generation.
Chemical Identity & Physicochemical Properties[1][2]
The precise molecular weight is the fundamental constant for all stoichiometric calculations in the laboratory. As a hydrochloride salt, the mass contribution of the counterion must be accounted for to avoid equivalent errors in synthesis.
Core Data Table
| Parameter | Value |
| IUPAC Name | 2-Methylpiperidin-4-one hydrochloride |
| Common Name | 2-Methyl-4-piperidone HCl |
| CAS Number (Racemic) | 13729-77-6 |
| CAS Number (S-Isomer) | 790667-45-7 |
| CAS Number (R-Isomer) | 1434126-97-2 |
| Molecular Formula | C₆H₁₁NO[1][2][3][4][5][6][7] · HCl (C₆H₁₂ClNO) |
| Molecular Weight | 149.62 g/mol |
| Free Base MW | 113.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Et₂O, Hexanes |
| Hygroscopicity | Moderate (Store under desiccant) |
Critical Note on Stoichiometry: When using this reagent, ensure calculations are based on the salt weight (149.62 g/mol ). If the protocol requires the free base equivalent, apply the conversion factor:
.
Structural Analysis & Characterization
Stereochemistry & Conformation
The 2-methyl substitution breaks the symmetry of the piperidine ring, creating a chiral center at C2.
-
Conformation: The ring predominantly adopts a chair conformation.[8] The C2-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.
-
Isomerism: Commercial sources often supply the racemic mixture. For asymmetric synthesis, enantiopure (S)- or (R)- salts are available and should be verified via chiral HPLC or specific rotation (
).
Spectroscopic Validation (Self-Validating Identity)
To confirm the identity of the material before use, look for these diagnostic signals:
-
H NMR (D₂O or DMSO-
):-
Methyl Group: A distinct doublet (
ppm) integrating to 3 protons. -
-Protons (C3/C5): Multiplets near
ppm, appearing diastereotopic due to the C2 chiral center. -
Amine Protons: In DMSO-
, a broad singlet ( ppm) indicates the ammonium salt ( ).
-
-
Mass Spectrometry (LC-MS):
-
ESI+: Dominant peak at m/z 114.1
. The HCl counterion is not observed in positive mode but drives the solubility.
-
Synthetic Utility: The Reductive Amination Workflow[9]
The primary utility of 2-methylpiperidin-4-one is as a "amine-ketone" scaffold. The ketone at C4 is highly reactive toward reductive amination, allowing the rapid attachment of diverse side chains while retaining the piperidine core.
Mechanism of Action
The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source (e.g., STAB - Sodium Triacetoxyborohydride). The presence of the HCl salt requires an in situ neutralization step to allow the amine to attack the ketone.
Figure 1: Logical flow of the reductive amination pathway using 2-methylpiperidin-4-one HCl.
Experimental Protocol: Reductive Amination
Objective: Synthesis of a 4-substituted-2-methylpiperidine derivative. Scope: This protocol is optimized for drug discovery library generation (1 mmol scale).
Materials
-
Substrate: 2-Methylpiperidin-4-one hydrochloride (150 mg, 1.0 mmol).
-
Reactant: Primary Amine (1.0 - 1.2 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Base: Diisopropylethylamine (DIPEA) (1.0 eq).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Quench: Sat. NaHCO₃.
Step-by-Step Methodology
-
Salt Neutralization (Critical Step):
-
In a 20 mL scintillation vial, suspend 150 mg (1.0 mmol) of 2-methylpiperidin-4-one hydrochloride in 5 mL of DCE.
-
Add 174 µL (1.0 mmol) of DIPEA.
-
Observation: The suspension should clarify as the free base dissolves. Stir for 10 minutes at Room Temperature (RT).
-
-
Imine Formation:
-
Add the target Primary Amine (1.0 - 1.2 mmol) to the reaction mixture.
-
Optional: If the amine is an HCl salt, add an additional equivalent of DIPEA.
-
Stir for 30–60 minutes at RT. (Note: Acid catalysis is usually provided by the residual conjugate acid, but 1 drop of acetic acid can accelerate sluggish amines).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath) to minimize side reactions.
-
Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Remove ice bath and stir at RT for 4–16 hours.
-
Monitoring: Check reaction progress via LC-MS (Target mass = MW_Amine + 113 - 16).
-
-
Work-up & Isolation:
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often clean enough for screening. If necessary, purify via reverse-phase prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).
-
Handling, Stability & Safety
Hygroscopicity & Storage
The hydrochloride salt is hygroscopic. Exposure to ambient moisture will increase the effective mass, leading to under-dosing in reactions.
-
Storage: Store at 2–8°C in a tightly sealed container, preferably under Argon or Nitrogen.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation.
Stability[10]
-
Solid State: Stable for >2 years if stored correctly.
-
Solution: The free base (generated in situ) is prone to oxidation or self-condensation (aldol-like) if left for extended periods without a trapping agent (amine). Always generate the free base immediately prior to reaction.
Safety Profile
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
- Bols, M., et al. (2015). "Stereoselective synthesis of polyhydroxypiperidines via reductive amination." Chimica Oggi, 33(5).
Sources
- 1. (S)-2-Methylpiperidin-4-one hydrochloride | 790667-45-7 [sigmaaldrich.com]
- 2. (2S)-2-methylpiperidin-4-one hydrochloride | 790667-45-7 [chemicalbook.com]
- 3. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
